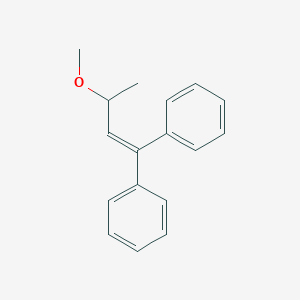
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the 1-position, tetrahydro structure at the 1,2,3,4-positions, and nitro groups at the 5 and 7 positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the Skraup synthesis, which is a classical method for the preparation of quinoline. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For the specific synthesis of 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitroquinoline, additional steps are required to introduce the ethyl and nitro groups.
Industrial Production Methods
Industrial production of quinoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of nitro groups to amino groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1-ethyl-1,2,3,4-tetrahydro-5,7-diaminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro groups in 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitroquinoline can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group and tetrahydro structure can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Isoquinoline: A structural isomer with different biological activities.
1,2,3,4-Tetrahydroquinoline: Lacks the nitro groups and has different chemical properties.
Uniqueness
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro- is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
57883-29-1 |
|---|---|
Molekularformel |
C11H13N3O4 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
1-ethyl-5,7-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H13N3O4/c1-2-12-5-3-4-9-10(12)6-8(13(15)16)7-11(9)14(17)18/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
PDJZWAXGMFIZHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


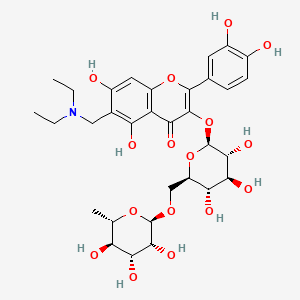
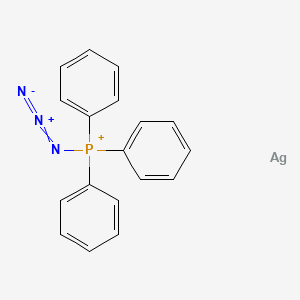
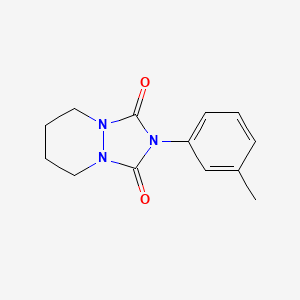
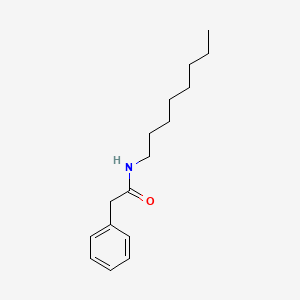
![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)

![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)


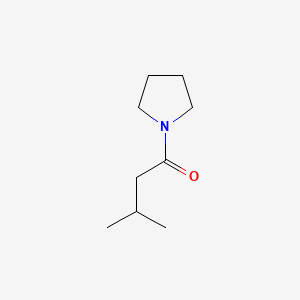
![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)
